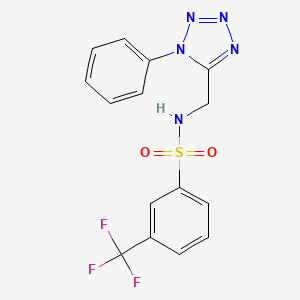

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[(1-phenyltetrazol-5-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N5O2S/c16-15(17,18)11-5-4-8-13(9-11)26(24,25)19-10-14-20-21-22-23(14)12-6-2-1-3-7-12/h1-9,19H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCCORCOPAANHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring One common approach is the reaction of phenylhydrazine with trifluoromethylbenzenesulfonyl chloride under acidic conditions to form the tetrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound is used in the synthesis of other complex molecules and as a building block in organic synthesis.

Medicine: The compound may be explored for its pharmacological properties, including its potential use as a drug candidate for various diseases.

Industry: It can be utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which N-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the tetrazole ring and benzenesulfonamide moiety contribute to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

Key Findings from Structural Comparisons

Bioisosteric Replacements: The target compound’s tetrazole ring provides metabolic stability over carboxylic acid analogs, similar to the 4-chloro analog .

Substituent Effects :

- The 3-trifluoromethyl group on the benzene ring enhances electron-withdrawing properties compared to the 4-chloro analog , likely improving receptor-binding affinity in enzyme targets (e.g., carbonic anhydrases or kinases).

- Perfluorinated analogs (e.g., CAS 52026-59-2) exhibit extreme fluorination, increasing environmental persistence but reducing synthetic accessibility .

Molecular Docking Considerations: Studies on PDB 4XV9 and 5CSX ligands highlight that minor structural changes (e.g., fluorine placement or heterocycle substitution) significantly impact docking scores. For instance, the pyrrolopyridine in 4XV9 may occupy different binding pockets than tetrazole-based analogs, underscoring the need for crystallographic validation .

Pharmacological and Environmental Implications

- Target vs. 4-Chloro Analog : The trifluoromethyl group in the target compound likely improves membrane permeability and target engagement compared to the chloro substituent, which is less lipophilic .

- Environmental Impact : Perfluorinated analogs () pose higher ecological risks due to bioaccumulation, whereas the target compound’s single CF₃ group balances efficacy and environmental safety .

Biologische Aktivität

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Synthesis

The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step reactions that incorporate the tetrazole and sulfonamide functionalities. The general synthetic route includes:

- Formation of the Tetrazole Ring : The reaction of phenyl hydrazine with appropriate carbonyl compounds leads to the formation of tetrazole derivatives.

- Sulfonamide Formation : The introduction of a sulfonamide group can be achieved through the reaction with sulfonyl chlorides.

- Trifluoromethylation : The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or other electrophilic trifluoromethylating agents.

2.1 Antimicrobial Properties

Research indicates that compounds containing the tetrazole and sulfonamide moieties exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives similar to N-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

2.2 Anti-inflammatory Effects

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential application in treating inflammatory conditions .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes .

- Modulation of Signaling Pathways : The tetrazole moiety may interact with signaling pathways involved in inflammation, potentially leading to reduced cytokine production .

4.1 In Vivo Studies

In vivo studies have shown that derivatives of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide reduced inflammation in animal models of arthritis. These studies reported a significant decrease in paw swelling and joint damage compared to control groups .

4.2 Clinical Relevance

The compound's structural analogs have been tested for their efficacy in clinical settings, particularly for conditions like rheumatoid arthritis and chronic inflammatory diseases. Results indicated promising therapeutic potential, warranting further clinical trials .

5. Conclusion

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide exhibits notable biological activities, particularly in antimicrobial and anti-inflammatory domains. Its mechanism of action involves inhibition of key enzymes and modulation of inflammatory pathways, making it a candidate for further research and development in therapeutic applications.

Data Summary Table

| Property | Observations |

|---|---|

| Antimicrobial Activity | Effective against S. aureus, E. coli |

| Anti-inflammatory Effects | Inhibits TNF-alpha and IL-6 release |

| Mechanism | Enzyme inhibition, signaling modulation |

| In Vivo Efficacy | Reduced inflammation in animal models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.